Fursultiamine hydrochloride

Overview

Description

Fursultiamine, also known as thiamine tetrahydrofurfuryl disulfide (TTFD), is a derivative of vitamin B1 (thiamine) and is used to treat thiamine deficiency . It was synthesized in Japan in the 1960s from allithiamine for the purpose of developing forms of thiamine with improved lipophilicity for treating vitamin B1 deficiency (i.e., beriberi) .

Molecular Structure Analysis

The molecular formula of Fursultiamine hydrochloride is C17H27ClN4O3S2 . The molecular weight is 435.00 .Physical And Chemical Properties Analysis

Fursultiamine hydrochloride has a water solubility of 0.123 mg/mL, a logP of 1.38, and a logS of -3.5 . Its pKa (Strongest Acidic) is 15.9, and its pKa (Strongest Basic) is 6.26 . It has a physiological charge of 1, a hydrogen acceptor count of 6, and a hydrogen donor count of 2 . It has a refractivity of 111.54 m3·mol-1 and a polarizability of 42.8 Å3 .Scientific Research Applications

Treatment of Thiamine Deficiency

Fursultiamine hydrochloride is a derivative of vitamin B1 and is used for the therapy of thiamine deficiency . Thiamine is an essential nutrient that all tissues of the body need to function properly. Thiamine deficiency can lead to disorders such as beriberi and Wernicke-Korsakoff syndrome.

Alleviation of Choroidal Neovascularization

Fursultiamine has been found to alleviate choroidal neovascularization (CNV) by suppressing inflammation and metabolic reprogramming in the retinal pigment epithelium (RPE) . CNV is a condition characterized by the growth of new blood vessels in the choroid layer of the eye, which can lead to vision loss. Fursultiamine’s anti-inflammatory and metabolic modulating effects could make it a potential therapeutic for neovascular age-related macular degeneration (AMD), a common cause of blindness in the elderly .

Suppression of Inflammatory Responses

In studies, Fursultiamine has been shown to decrease the secretion of proinflammatory cytokines and nuclear factor kappa B phosphorylation . This suggests that it could have potential applications in the treatment of inflammatory diseases.

Enhancement of Mitochondrial Respiration

Fursultiamine has been found to enhance mitochondrial respiration in cells treated with lipopolysaccharide (LPS), a molecule known to induce inflammation . This suggests that it could have potential applications in conditions characterized by mitochondrial dysfunction.

Attenuation of Hypoxia-Induced Aberrations

Fursultiamine has been shown to attenuate hypoxia-induced aberrations, including lactate production and inhibitory phosphorylation of pyruvate dehydrogenase . This suggests that it could have potential applications in conditions characterized by hypoxia, or low oxygen levels.

Enhancement of Chondroprotective Effects

Fursultiamine, in combination with glucosamine hydrochloride and chondroitin sulfate, has been found to enhance chondroprotective effects in an animal model of osteoarthritis . This suggests that it could have potential applications in the treatment of joint disorders such as osteoarthritis.

Future Directions

Mechanism of Action

Fursultiamine hydrochloride is a derivative of vitamin B1 (thiamine) and is primarily used for the treatment of thiamine deficiency . This article will explore the mechanism of action of fursultiamine hydrochloride, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Fursultiamine hydrochloride primarily targets thiamine deficiency in the body . Thiamine is an essential nutrient that plays a crucial role in energy metabolism and the growth, development, and function of cells .

Mode of Action

As a derivative of thiamine, fursultiamine hydrochloride works by increasing the levels of thiamine and thiamine phosphate esters in the body . It is absorbed in the intestine and converted into thiamine in the body, thereby helping to alleviate symptoms of thiamine deficiency .

Biochemical Pathways

Thiamine is known to play a critical role in energy metabolism, particularly in the metabolism of carbohydrates .

Pharmacokinetics

It is known that the compound is absorbed in the intestine and then converted into thiamine in the body . The lipophilic nature of fursultiamine may enhance its absorption compared to thiamine .

Result of Action

The primary result of fursultiamine hydrochloride action is the alleviation of symptoms associated with thiamine deficiency. This includes conditions like beriberi, a disease caused by a lack of vitamin B1 that affects the cardiovascular and nervous systems .

properties

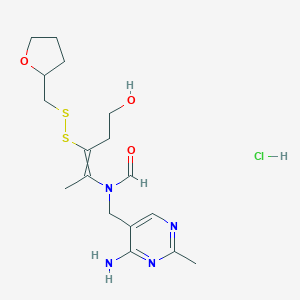

IUPAC Name |

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(E)-5-hydroxy-3-(oxolan-2-ylmethyldisulfanyl)pent-2-en-2-yl]formamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O3S2.ClH/c1-12(16(5-6-22)26-25-10-15-4-3-7-24-15)21(11-23)9-14-8-19-13(2)20-17(14)18;/h8,11,15,22H,3-7,9-10H2,1-2H3,(H2,18,19,20);1H/b16-12+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPGOLNDOMSBSCW-CLNHMMGSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

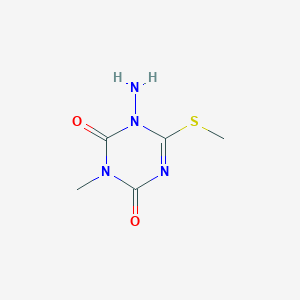

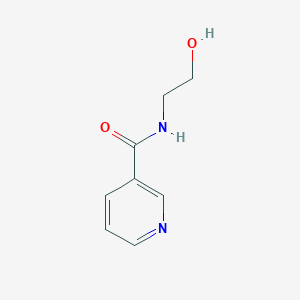

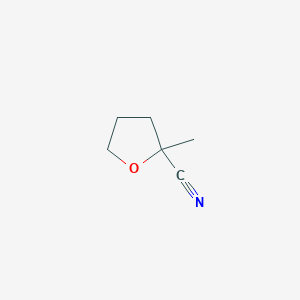

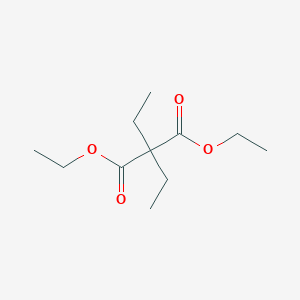

Canonical SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSCC2CCCO2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)/C(=C(\CCO)/SSCC2CCCO2)/C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27ClN4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

804-30-8 (Parent) | |

| Record name | Thiamine tetrahydrofurfuryl disulfide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002105433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

435.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fursultiamine hydrochloride | |

CAS RN |

2105-43-3 | |

| Record name | Thiamine tetrahydrofurfuryl disulfide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002105433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[4-hydroxy-1-methyl-2-[(tetrahydrofurfuryl)dithio]but-1-en-1-yl]formamide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FURSULTIAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3557LWB27 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

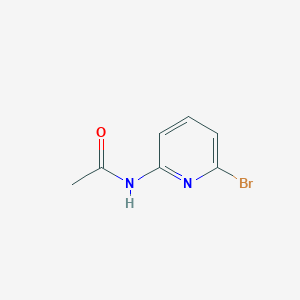

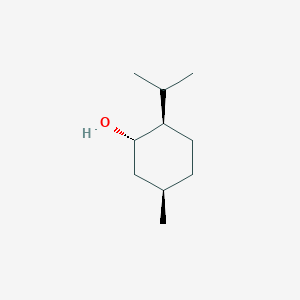

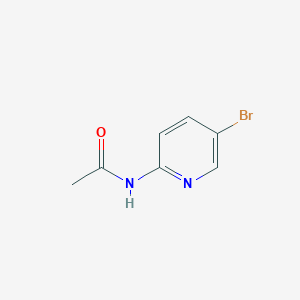

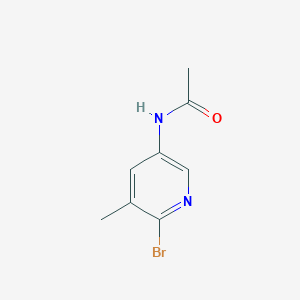

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

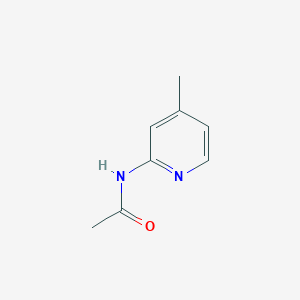

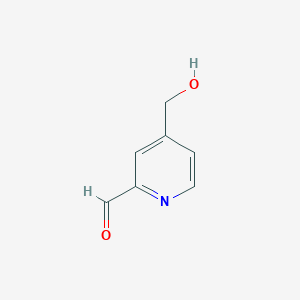

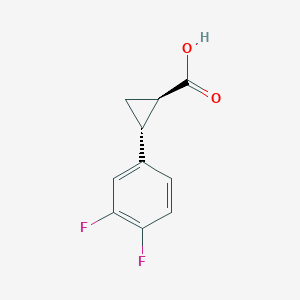

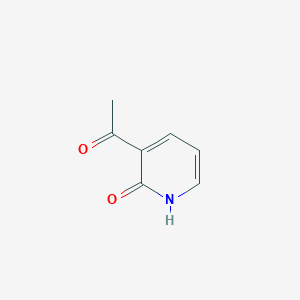

Feasible Synthetic Routes

Q & A

Q1: How is fursultiamine hydrochloride quantified in pharmaceutical formulations?

A: A reliable method for determining the concentration of fursultiamine hydrochloride in compound trivitamin B injections utilizes high-performance liquid chromatography (HPLC) []. This method employs a C18 column and a mobile phase consisting of sodium heptanesulfonate solution, acetonitrile, and methanol for gradient elution. Detection occurs at a wavelength of 220 nm. This method demonstrates good linearity, recovery, and reproducibility, making it suitable for quality control in pharmaceutical settings. You can find more details in this research article:

Q2: Can fursultiamine hydrochloride address thiamine deficiency in patients with underlying health conditions?

A: Research suggests that fursultiamine hydrochloride may be effective in treating thiamine deficiency, even in patients with comorbidities. A case study reported successful treatment of severe edema and weight gain in a patient with alcohol use disorder, type 2 diabetes mellitus, and marginal thiamine deficiency using intravenous fursultiamine hydrochloride []. This suggests a potential role of fursultiamine hydrochloride in managing thiamine deficiency in complex clinical presentations. Read the full case report here:

Q3: Does fursultiamine hydrochloride exhibit any antivirulence properties?

A: Recent research points to fursultiamine hydrochloride as a potential antivirulence agent against Vibrio vulnificus, a bacterium causing serious infections []. It was found to inhibit the transcription of key virulence genes, including rtxA1 and vvhA, which are regulated by the HlyU transcription factor. This inhibition reduces the bacterium's ability to cause cell death and hemolysis. Importantly, fursultiamine hydrochloride did not show cytotoxic effects at the tested concentrations. Learn more about this promising avenue of research: .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.